

1,2,6-Hexanetriol: A Versatile Triol Building Block for Organic Synthesis

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Compound of Interest

Compound Name: 1,2,6-Hexanetriol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **1,2,6-Hexanetriol**, a trihydric alcohol with two primary and one secondary hydroxyl group, is a versatile and valuable building block in organic synthesis. Its unique trifunctionality allows for the creation of a diverse array of molecular architectures, ranging from polymers and plasticizers to specialty chemicals and potential pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **1,2,6-hexanetriol** as a foundational component in modern organic chemistry.

Physicochemical and Toxicological Properties

1,2,6-Hexanetriol is a clear, viscous, and hygroscopic liquid that is miscible with water and polar organic solvents.^[1] It is valued as a substitute for glycerol in many applications due to its higher thermal stability and lower hygroscopicity.^[1] Toxicological studies indicate that **1,2,6-hexanetriol** has low toxicity.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ O ₃	
Molecular Weight	134.17 g/mol	
Boiling Point	178 °C @ 5 mmHg	[1][2]
Density	1.109 g/mL at 25 °C	[2]
Refractive Index (n _D ²⁰)	1.476	[2]
Flash Point	79 °C (175 °F)	
Oral LD ₅₀ (rat)	16 g/kg	

Synthesis of 1,2,6-Hexanetriol

Industrial Synthesis from Acrolein Dimer

The traditional industrial synthesis of racemic **1,2,6-hexanetriol** begins with the dimerization of acrolein to form 3,4-dihydro-2-formyl-2H-pyran. This intermediate undergoes acid-catalyzed hydrolysis to yield 2-hydroxyadipaldehyde, which is then catalytically hydrogenated to **1,2,6-hexanetriol**.^[3]

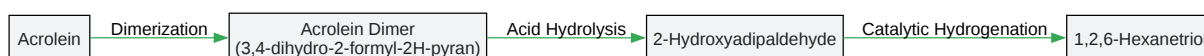
A refined industrial process involves carrying out the reaction in an acidic alcoholic solution. The alcohol adds to the double bond of the acrolein dimer to form 2-formyl-6-alkoxytetrahydropyran, which subsequently forms a hemiacetal.^[3] This intermediate mixture is then hydrolyzed and hydrogenated to produce **1,2,6-hexanetriol**.^[3]

Experimental Protocol: Hydrogenation of Acrolein Dimer Intermediate^[4]

- **Reaction Setup:** An autoclave is charged with a solution of the acrolein dimer intermediate in an alcohol (e.g., isopropanol, ethanol, or methanol) and a catalytic amount of acid (e.g., hydrochloric acid or sulfuric acid).
- **Reaction Conditions:** The olefinic unsaturation is first saturated. Then, water is added to the mixture.

- Hydrogenation: The mixture is hydrogenated in the presence of a Raney nickel catalyst at approximately 140 °C under a hydrogen pressure of 20 atm.
- Work-up: After the reaction is complete (typically 1.5-2.5 hours), the catalyst is filtered off. The filtrate is neutralized, and the solvents are removed under reduced pressure to yield crude **1,2,6-hexanetriol**.
- Purification: The crude product can be purified by distillation.

Yields for this process are reported to be high, often exceeding 95%.^{[3][4]}

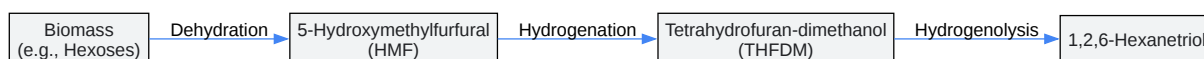


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Caption: Industrial synthesis of **1,2,6-hexanetriol** from acrolein.

Synthesis from Renewable Resources

More recently, sustainable routes to **1,2,6-hexanetriol** have been developed from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF). The process typically involves hydrogenation of HMF to intermediates like 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), followed by hydrogenolysis to open the furan ring and yield **1,2,6-hexanetriol**. Various catalysts, including rhodium-rhenium and platinum-based systems, have been investigated for this transformation.^{[3][5]}



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Caption: Sustainable synthesis of **1,2,6-hexanetriol** from biomass.

Applications in Organic Synthesis

The presence of one secondary and two primary hydroxyl groups allows for regioselective reactions, making **1,2,6-hexanetriol** a versatile building block for a range of applications.

Polymer Synthesis

1,2,6-Hexanetriol is extensively used as a trifunctional monomer in the synthesis of various polymers, including polyesters, polyurethanes, and alkyd resins.[3] Its ability to act as a cross-linking agent imparts specific properties to the resulting polymers.

1,2,6-Hexanetriol can be used in polycondensation reactions with dicarboxylic acids or their derivatives to form branched or cross-linked polyesters. These polyesters can be tailored for various applications, including biodegradable materials.

Experimental Protocol: Synthesis of a Polyester from **1,2,6-Hexanetriol** and Adipoyl Chloride (Interfacial Polycondensation - General Procedure)

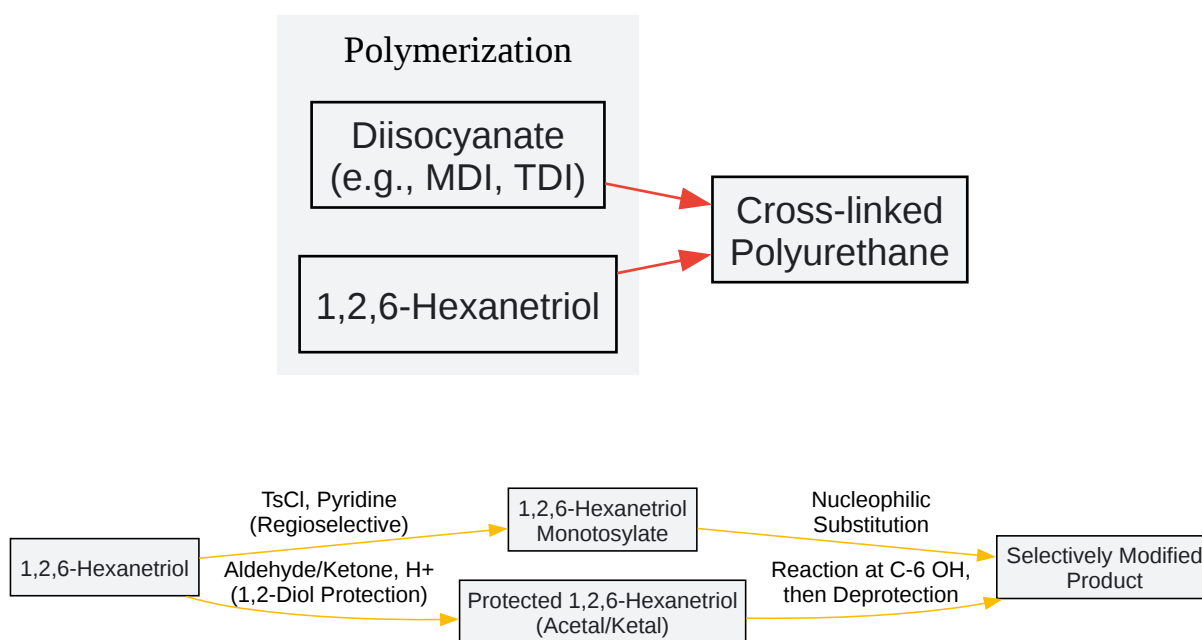
- **Aqueous Phase:** An aqueous solution of **1,2,6-hexanetriol** and a base (e.g., sodium hydroxide) is prepared.
- **Organic Phase:** A solution of adipoyl chloride in an immiscible organic solvent (e.g., hexane or cyclohexane) is prepared.
- **Polymerization:** The organic phase is carefully layered on top of the aqueous phase. The polyester forms at the interface of the two layers and can be drawn out as a continuous film or rope.
- **Washing and Drying:** The resulting polymer is washed thoroughly with water and then a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts, and then dried.

Monomers	Polymer Type	Key Properties/Applications
1,2,6-Hexanetriol, Adipoyl Chloride	Cross-linked Polyester	Thermoset materials
1,2,6-Hexanetriol, Dicarboxylic Acids	Branched Polyesters	Coatings, adhesives

As a polyol, **1,2,6-hexanetriol** reacts with diisocyanates to form polyurethanes.[6] The tri-functionality of **1,2,6-hexanetriol** leads to the formation of cross-linked polyurethane networks, which can result in rigid or flexible foams depending on the other components of the formulation.[6]

Experimental Protocol: Synthesis of a Polyurethane Foam (General Procedure)

- Premix Preparation: **1,2,6-Hexanetriol** is mixed with other polyols (if any), catalysts (e.g., tertiary amines, organotin compounds), surfactants, and a blowing agent (e.g., water).
- Polymerization: A diisocyanate (e.g., toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI)) is added to the premix and stirred vigorously.
- Foaming and Curing: The exothermic reaction causes the blowing agent to vaporize (or react to form CO₂ in the case of water), leading to the formation of a foam. The mixture is allowed to rise and cure.



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